molecular formula C10H14ClO3PS B12008487 Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester CAS No. 13677-62-8

Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester

Cat. No.: B12008487
CAS No.: 13677-62-8
M. Wt: 280.71 g/mol
InChI Key: ZFSIIQADOGUJGD-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The compound is a pale yellow to amber liquid with a garlic-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2-chlorophenol . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is carefully monitored to maintain the purity and yield of the final product. The intermediate products are often purified through distillation or crystallization before the final compound is obtained .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorothioates and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester involves the inhibition of the acetylcholinesterase enzyme. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pest .

Properties

CAS No.

13677-62-8

Molecular Formula

C10H14ClO3PS

Molecular Weight

280.71 g/mol

IUPAC Name

(2-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3

InChI Key

ZFSIIQADOGUJGD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=CC=C1Cl

Origin of Product

United States

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